molecular formula C17H20N2O3S B2595644 3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1788680-91-0

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2595644
CAS No.: 1788680-91-0
M. Wt: 332.42
InChI Key: ZBQAXILLLMMVPH-UHFFFAOYSA-N
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Description

3-[1-(4-Propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This chemical reagent is designed for research purposes to investigate the biological activities associated with TZD derivatives. The TZD core is a versatile pharmacophore, with its main well-documented mechanism of action being agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor influences the transcription of genes involved in glucose and lipid metabolism, making TZD-based compounds invaluable tools for studying insulin sensitization and metabolic diseases . Beyond metabolic research, TZD derivatives have demonstrated a wide range of other bioactivities in scientific studies. They have shown potential as antimicrobial agents by inhibiting bacterial cytoplasmic Mur ligases, enzymes critical for peptidoglycan cell wall synthesis . Furthermore, several TZD analogues exhibit significant antioxidant properties, acting as effective scavengers of reactive oxygen species (ROS) . The structure of this particular compound, which includes a pyrrolidine ring and a 4-propylbenzoyl moiety, offers a point of diversification for investigating structure-activity relationships (SAR) and for developing novel bioactive molecules targeting these pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this reagent in various biochemical and cellular assays to further explore the mechanisms and applications of TZD-based compounds.

Properties

IUPAC Name

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-3-12-4-6-13(7-5-12)16(21)18-9-8-14(10-18)19-15(20)11-23-17(19)22/h4-7,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQAXILLLMMVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the propylbenzoyl group, and finally the formation of the thiazolidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique structural features.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine and thiazolidine rings can interact with enzymes and receptors, modulating their activity. The propylbenzoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural and Activity Comparisons

Compound Name Molecular Formula Substituents Biological Activity Study Type Reference
Target Compound C₂₂H₂₄N₂O₃S* 3-(4-propylbenzoyl-pyrrolidin-3-yl) Not explicitly reported (inferred PPAR/kinase modulation) N/A N/A
(Z)-5-(4-((E)-3-oxoprop-1-enyl)benzylidene)-TZD (ad21/ad22) C₁₇H₁₃NO₃S 5-benzylidene with propenyl-oxo group Antidiabetic (comparable to rosiglitazone in STZ-induced diabetic rats) In vivo
3-[(Morpholinylmethyl-pyrrol)methylene]-TZD C₂₀H₂₀N₄O₃S 3-(morpholinylmethyl-pyrrolylmethylene) EGFR kinase inhibition (patented with tyrosine kinase inhibitor) Patent
5-(Pyridin-3-ylmethylidene)-TZD C₉H₁₀ClN₃O₂S 5-(pyridin-3-ylmethylidene), 3-(2-aminoethyl) Purity 95% (structural analogue; activity unreported) Synthesis
5-(4-Methylsulfanylbenzylidene)-TZD C₂₂H₁₈FNO₃S₂ 5-(methylsulfanylbenzylidene), 3-(cyclopropyl-fluorophenyl-oxoethyl) Crystallized (monoclinic P21/c); physicochemical stability inferred Crystallography

*Molecular formula inferred from IUPAC name.

Key Comparative Insights

A. Antidiabetic Activity

  • ad21/ad22 Derivatives : These TZDs with a benzylidene-propenyl-oxo substituent demonstrated potent in vivo antidiabetic activity in streptozotocin (STZ)-induced diabetic rats, outperforming rosiglitazone in glucose-lowering efficacy . The α,β-unsaturated ketone in their structure likely enhances PPAR-γ binding affinity.

B. Kinase Inhibition Potential

  • Morpholinylmethyl-pyrrole TZD : This patented derivative combines the TZD core with a morpholinylmethyl-pyrrole group, enabling synergistic EGFR kinase inhibition when paired with tyrosine kinase inhibitors .

C. Physicochemical Properties

  • Crystallography Data: The 5-(4-methylsulfanylbenzylidene)-TZD derivative (Mr = 427.49 g/mol) crystallizes in a monoclinic system (β = 95.641°), suggesting high stability . The methylsulfanyl group increases lipophilicity, which may improve blood-brain barrier permeability.
  • Target Compound : With an estimated molecular weight of ~396.5 g/mol and a polar pyrrolidinyl-amide linkage , it likely exhibits moderate solubility in aqueous media, balancing bioavailability and target engagement.

Biological Activity

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 361.459 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in DMSO, ethanol
StabilityStable under normal conditions

Antitumor Activity

Recent studies have indicated that thiazolidinediones (TZDs), including derivatives like this compound, exhibit significant antitumor properties. They act primarily through the inhibition of various kinases involved in cell proliferation.

Case Study: PIM Kinase Inhibition

A notable study highlighted the compound's ability to inhibit PIM kinases, which are critical for cell cycle regulation and cancer progression. The compound demonstrated selective inhibition against PIM1 and PIM2 kinases, leading to reduced cell viability in cancer cell lines.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of PIM kinases, preventing phosphorylation of downstream targets involved in cell growth and survival.
  • Induction of Apoptosis : Treatment with the compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound also exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.

Research Findings

A study published in Journal of Medicinal Chemistry reported that derivatives of thiazolidinediones could modulate inflammatory responses by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other thiazolidinediones is useful:

Compound NameAntitumor ActivityAnti-inflammatory Activity
This compoundHighModerate
RosiglitazoneModerateHigh
PioglitazoneLowModerate

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione?

Methodological Answer: The synthesis of complex heterocyclic compounds like this thiazolidine-dione derivative requires systematic optimization. Use a Design of Experiments (DoE) approach to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example:

  • Key variables : Reaction time (6–24 hrs), temperature (60–120°C), and molar ratios of precursors (1:1 to 1:3).
  • Analytical validation : Monitor reaction progress via HPLC or LC-MS to quantify intermediates and byproducts .
  • Statistical tools : Apply response surface methodology (RSM) to identify optimal conditions while minimizing trial-and-error experimentation .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multi-modal analytical techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 254 nm to assess purity (>95%) .
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and FT-IR (C=O stretching at ~1750 cm⁻¹ for the thiazolidine-dione moiety) .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₉H₂₂N₂O₃S) with <2 ppm error .

Q. What in vitro pharmacological screening methodologies are applicable for this compound?

Methodological Answer: Focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against diabetes-related targets (e.g., α-glucosidase or PPAR-γ) using fluorometric or colorimetric assays .
  • Cellular uptake : Use Caco-2 cell monolayers to evaluate permeability for oral bioavailability studies .
  • Toxicity screening : Perform MTT assays on HEK-293 cells to assess cytotoxicity at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted activity data for this compound?

Methodological Answer: Leverage quantum chemical calculations and molecular docking :

  • Reaction pathway analysis : Use density functional theory (DFT) to model the stability of intermediates (e.g., the propylbenzoyl-pyrrolidine moiety) and identify kinetic bottlenecks .
  • Docking simulations : Compare binding affinities of this compound vs. known PPAR-γ agonists using AutoDock Vina or Schrödinger Suite .
  • Data reconciliation : Cross-validate experimental IC₅₀ values with in silico predictions to refine QSAR models .

Q. What strategies are effective for resolving conflicting data in solubility and stability studies?

Methodological Answer: Adopt a multi-method validation framework :

  • Solubility : Compare shake-flask (experimental) vs. COSMO-RS (computational) solubility in solvents like DMSO, ethanol, and PBS (pH 7.4) .
  • Degradation pathways : Perform forced degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH) and analyze via LC-MS to identify hydrolytic byproducts .
  • Statistical analysis : Use Bland-Altman plots to quantify discrepancies between HPLC and UV-Vis quantification methods .

Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer: Follow a systematic SAR workflow :

Core modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at position 3) or the propylbenzoyl group .

Activity profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .

Data clustering : Apply principal component analysis (PCA) to group analogs by activity profiles and identify key pharmacophores .

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